molecular formula C15H20N2O6 B14483159 N-Benzylethylenediamine-N,N',N'-triacetic acid CAS No. 65311-06-0

N-Benzylethylenediamine-N,N',N'-triacetic acid

Cat. No.: B14483159
CAS No.: 65311-06-0
M. Wt: 324.33 g/mol
InChI Key: JUQMLGRFOBOBBJ-UHFFFAOYSA-N
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Description

N-Benzylethylenediamine-N,N’,N’-triacetic acid is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its ability to form stable complexes with metal ions, making it useful in a range of scientific and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylethylenediamine-N,N’,N’-triacetic acid typically involves the reaction of N-Benzylethylenediamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of N-Benzylethylenediamine attack the carbon atoms of chloroacetic acid, leading to the formation of the triacetic acid derivative.

Industrial Production Methods

In industrial settings, the production of N-Benzylethylenediamine-N,N’,N’-triacetic acid is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzylethylenediamine-N,N’,N’-triacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of N-Benzylethylenediamine-N,N’,N’-triacetic acid, such as amine derivatives, oxides, and substituted compounds.

Scientific Research Applications

N-Benzylethylenediamine-N,N’,N’-triacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical and synthetic processes.

    Biology: The compound is used in biochemical assays to study metal ion interactions with biological molecules.

    Industry: The compound is used in industrial processes such as water treatment, where it helps in the removal of metal ions from wastewater.

Mechanism of Action

The mechanism of action of N-Benzylethylenediamine-N,N’,N’-triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amine and carboxylate groups, which coordinate with the metal ions. This chelation process is crucial in various applications, such as metal ion removal, stabilization of metal ions in solution, and facilitation of metal ion transport in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylethylenediamine: Similar in structure but lacks the triacetic acid groups.

    N,N-Dibenzylethylenediamine: Contains benzyl groups but differs in its chelating properties.

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with four acetic acid groups, offering stronger chelation compared to N-Benzylethylenediamine-N,N’,N’-triacetic acid.

Uniqueness

N-Benzylethylenediamine-N,N’,N’-triacetic acid is unique due to its specific structure that allows for selective chelation of metal ions. Its ability to form stable complexes with a variety of metal ions makes it a valuable compound in both scientific research and industrial applications.

Properties

CAS No.

65311-06-0

Molecular Formula

C15H20N2O6

Molecular Weight

324.33 g/mol

IUPAC Name

2-[benzyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C15H20N2O6/c18-13(19)9-16(8-12-4-2-1-3-5-12)6-7-17(10-14(20)21)11-15(22)23/h1-5H,6-11H2,(H,18,19)(H,20,21)(H,22,23)

InChI Key

JUQMLGRFOBOBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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